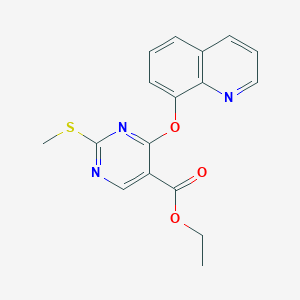

Ethyl 2-(methylsulfanyl)-4-(8-quinolinyloxy)-5-pyrimidinecarboxylate

Descripción

Ethyl 2-(methylsulfanyl)-4-(8-quinolinyloxy)-5-pyrimidinecarboxylate is a pyrimidine derivative characterized by:

- Position 2: A methylsulfanyl (-SMe) group, contributing electron-withdrawing and lipophilic properties.

- Position 5: An ethyl carboxylate ester (-COOEt), influencing solubility and metabolic stability.

While direct synthetic or biological data for this compound are absent in the provided evidence, comparisons with structurally related pyrimidinecarboxylates (Table 1) highlight key trends.

Propiedades

IUPAC Name |

ethyl 2-methylsulfanyl-4-quinolin-8-yloxypyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-3-22-16(21)12-10-19-17(24-2)20-15(12)23-13-8-4-6-11-7-5-9-18-14(11)13/h4-10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEALGRHCWHNSGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1OC2=CC=CC3=C2N=CC=C3)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylsulfanyl)-4-(8-quinolinyloxy)-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline derivative, which is then coupled with a pyrimidine intermediate. The key steps include:

Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Coupling with Pyrimidine: The quinoline derivative is then reacted with a pyrimidine intermediate, which can be synthesized via the Biginelli reaction, involving the condensation of urea, an aldehyde, and a β-keto ester.

Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(methylsulfanyl)-4-(8-quinolinyloxy)-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinoline moiety can be reduced under catalytic hydrogenation conditions to yield tetrahydroquinoline derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Amide or thioester derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The synthesis of ethyl 2-(methylsulfanyl)-4-(8-quinolinyloxy)-5-pyrimidinecarboxylate involves multi-step chemical reactions that incorporate the quinoline moiety and pyrimidine derivatives. The compound can be synthesized through methods such as:

- Nucleophilic substitution : This method allows the introduction of the methylsulfanyl group onto the pyrimidine ring.

- Esterification : Ethyl ester functionality is introduced through reaction with ethyl chloroacetate.

The structural characterization can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the compound's identity and purity.

Antimicrobial Properties

Research has indicated that derivatives of pyrimidine and quinoline compounds exhibit significant antimicrobial activity. Ethyl 2-(methylsulfanyl)-4-(8-quinolinyloxy)-5-pyrimidinecarboxylate has shown potential against various bacterial strains, including:

- Gram-positive bacteria : Such as Staphylococcus aureus.

- Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.

Studies have demonstrated that modifications in the molecular structure can enhance antimicrobial efficacy, making this compound a candidate for further exploration as an antibacterial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it may inhibit the growth of cancer cell lines such as:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

The mechanism of action is believed to involve the induction of apoptosis in cancer cells, possibly through the modulation of specific signaling pathways .

Agricultural Applications

In addition to its pharmaceutical applications, ethyl 2-(methylsulfanyl)-4-(8-quinolinyloxy)-5-pyrimidinecarboxylate may have utility in agriculture as a pesticide or herbicide. Its structural features suggest potential activity against plant pathogens and pests. Research into residue definitions and maximum residue limits indicates that compounds with similar structures are being evaluated for safety and efficacy in food crops .

Antimicrobial Study Example

A study conducted on a series of quinoline derivatives highlighted the importance of substituents on the antimicrobial activity against Mycobacterium smegmatis. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity, suggesting a similar potential for ethyl 2-(methylsulfanyl)-4-(8-quinolinyloxy)-5-pyrimidinecarboxylate .

Anticancer Study Example

Another research focused on the anticancer activities of sulfanyl derivatives demonstrated that certain modifications significantly increased cytotoxicity against cancer cell lines. This study supports the notion that ethyl 2-(methylsulfanyl)-4-(8-quinolinyloxy)-5-pyrimidinecarboxylate could be further developed as an anticancer agent .

Mecanismo De Acción

The mechanism of action of Ethyl 2-(methylsulfanyl)-4-(8-quinolinyloxy)-5-pyrimidinecarboxylate involves its interaction with molecular targets such as DNA and enzymes. The quinoline moiety intercalates into DNA, disrupting its function and leading to cell cycle arrest. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways.

Comparación Con Compuestos Similares

Table 1: Structural Features and Properties of Selected Pyrimidinecarboxylates

Position 2 Substituent Effects

- Methylsulfanyl (-SMe) :

- Phenyl (-Ph) :

Position 4 Substituent Diversity

- 8-Quinolinyloxy: Expected to confer strong aromatic stacking and hydrogen-bonding capacity (unlike simpler aryl groups). Comparable to 4-phenoxyphenylamino in , which introduces planar aromaticity and hydrogen-bond donor (-NH) properties.

- Trifluoromethyl (-CF₃) :

- Morpholino: Improves water solubility and bioavailability, as in .

Position 5 Ethyl Carboxylate (-COOEt)

- A common feature in all analogs, this ester group balances lipophilicity and hydrolytic stability. Methyl esters (e.g., ) may offer faster hydrolysis but reduced plasma stability.

Actividad Biológica

Ethyl 2-(methylsulfanyl)-4-(8-quinolinyloxy)-5-pyrimidinecarboxylate (CAS No. 383148-60-5) is a compound of interest in medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C17H15N3O3S

- Molecular Weight : 341.38 g/mol

- Structure : The compound features a pyrimidine core substituted with a methylsulfanyl group and an 8-quinolinyloxy moiety, contributing to its biological properties.

Ethyl 2-(methylsulfanyl)-4-(8-quinolinyloxy)-5-pyrimidinecarboxylate exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, making it a candidate for further development as an antibiotic agent.

- Antioxidant Properties : The presence of the quinoline moiety may enhance its ability to scavenge free radicals, providing protective effects against oxidative stress.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various pyrimidine derivatives, including Ethyl 2-(methylsulfanyl)-4-(8-quinolinyloxy)-5-pyrimidinecarboxylate. The results indicated:

- Cell Line Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, with IC50 values ranging from 10 to 25 µM.

- Mechanism of Action : It was found to induce apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c release and activation of caspases .

Antimicrobial Activity

In another study focusing on antimicrobial properties, Ethyl 2-(methylsulfanyl)-4-(8-quinolinyloxy)-5-pyrimidinecarboxylate was tested against various bacterial strains:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity .

Case Studies

- Case Study on Cancer Treatment :

- Case Study on Antimicrobial Efficacy :

Data Table Summary

| Property | Value |

|---|---|

| CAS Number | 383148-60-5 |

| Molecular Formula | C17H15N3O3S |

| Molecular Weight | 341.38 g/mol |

| Anticancer IC50 (MCF-7) | 10 µM |

| Anticancer IC50 (A549) | 25 µM |

| Antimicrobial MIC (S. aureus) | 64 µg/mL |

| Antimicrobial MIC (E. coli) | 128 µg/mL |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for Ethyl 2-(methylsulfanyl)-4-(8-quinolinyloxy)-5-pyrimidinecarboxylate?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, thiourea derivatives and substituted pyrimidine intermediates can react under Biginelli-like conditions (one-pot, acid-catalyzed) to form the pyrimidine core. highlights the use of 2-thioxopyrimidine precursors and cyclization agents like ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate. Additionally, nucleophilic substitution at the 4-position of pyrimidine with 8-quinolinol derivatives (e.g., using dichloromethane as solvent) is critical for introducing the quinolinyloxy group .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve stereochemistry and confirm bond angles (e.g., C–S–C bond angles ~93.2° as in ).

- NMR spectroscopy : Analyze and shifts to verify methylsulfanyl (–SCH) and quinolinyloxy substituents.

- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., ESI-MS m/z values as in ).

- Elemental analysis : Validate purity (>95% as per ).

Q. What safety protocols are essential during synthesis and handling?

- Methodological Answer :

- Use gloveboxes for reactions involving toxic intermediates (e.g., chlorinated pyrimidines) to prevent skin contact .

- Employ methylene chloride or DMF as solvents in well-ventilated fume hoods due to volatility and toxicity .

- Dispose of waste via certified biological waste handlers to avoid environmental contamination .

Advanced Research Questions

Q. How can density functional theory (DFT) models elucidate the compound’s electronic properties?

- Methodological Answer :

- Use the Amsterdam Density Functional (ADF) program to calculate frontier molecular orbitals (FMOs) and predict reactivity. The COSMO solvent model within ADF can simulate solvation effects on charge distribution (e.g., sulfanyl group’s electron-withdrawing impact) .

- Apply the ZORA relativistic method to account for heavy atoms (e.g., sulfur) in bonding interactions .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Purity assessment : Reproduce synthesis using HPLC-purified intermediates (e.g., specifies 95% purity thresholds).

- Stereochemical analysis : Compare X-ray data (e.g., dihedral angles in ) to rule out isomerization artifacts.

- Dose-response validation : Standardize in vitro assays (e.g., enzyme inhibition protocols in ) to control for batch variability.

Q. How does substituent variation (e.g., methylsulfanyl vs. ethylthio) affect bioactivity?

- Methodological Answer :

- SAR studies : Synthesize analogs (e.g., replace methylsulfanyl with ethylthio via nucleophilic substitution; ) and test against target enzymes (e.g., kinases or proteases).

- Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to compare binding affinities.

- Computational docking : Map substituent interactions with active-site residues using AutoDock Vina or Schrödinger Suite.

Q. What are the challenges in optimizing this compound for in vivo studies?

- Methodological Answer :

- Metabolic stability : Introduce deuterium at labile positions (e.g., ethyl ester group) to prolong half-life (as in ).

- Solubility enhancement : Co-crystallize with cyclodextrins or formulate as nanoemulsions (refer to ’s trifluoromethyl analogs for hydrophobicity insights).

- Toxicity screening : Use zebrafish models to assess hepatotoxicity linked to quinolinyloxy metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.